Isoquinoline-3-carbaldehyde

Overview

Description

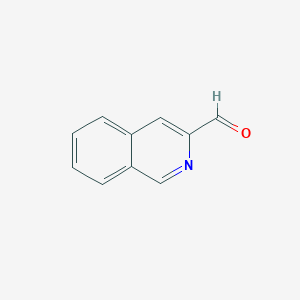

Isoquinoline-3-carbaldehyde is an organic compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds this compound is characterized by the presence of an aldehyde group at the third position of the isoquinoline ring

Mechanism of Action

Target of Action

Isoquinoline-3-carbaldehyde (IQ3CA) is a derivative of quinoline, a heterocyclic compound that has received considerable attention due to its broad spectrum of bioactivity Quinoline derivatives have been known to target a variety of biological receptors and enzymes, contributing to their diverse bioactivity .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The specific interaction of IQ3CA with its targets would depend on the nature of the target and the environmental conditions.

Biochemical Pathways

Quinoline derivatives are known to affect a wide range of biochemical pathways, often by inhibiting key enzymes or interacting with biological receptors . The specific pathways affected by IQ3CA would depend on its targets and their roles in cellular processes.

Result of Action

IQ3CA has demonstrated significant antibacterial activity against various plant bacteria in vitro . It has been observed to cause changes in bacterial cell morphology, disrupt cell membrane integrity, inhibit bacterial motility, and prevent biofilm formation . These effects suggest that IQ3CA could be a promising lead compound for the development of new antibacterials.

Biochemical Analysis

Biochemical Properties

It is known that isoquinoline derivatives have a broad spectrum of bioactivity, which suggests that Isoquinoline-3-carbaldehyde may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives, which are structurally similar to this compound, have been found to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where isoquinoline is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the third position. Another method involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal as starting materials to form the isoquinoline ring, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation, are employed to achieve efficient synthesis. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits.

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form isoquinoline-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield isoquinoline-3-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

Oxidation: Isoquinoline-3-carboxylic acid.

Reduction: Isoquinoline-3-methanol.

Substitution: Various substituted isoquinoline derivatives depending on the reagent used.

Scientific Research Applications

Isoquinoline-3-carbaldehyde has numerous applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: this compound derivatives exhibit potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: It is utilized in the production of dyes, pigments, and as a building block for advanced materials.

Comparison with Similar Compounds

- Quinoline-3-carbaldehyde

- Quinoline-2-carbaldehyde

- Isoquinoline-4-carbaldehyde

These compounds share structural similarities but exhibit distinct properties and applications, making isoquinoline-3-carbaldehyde a valuable compound in its own right.

Biological Activity

Isoquinoline-3-carbaldehyde (IQ3CA) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of IQ3CA, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by an aldehyde group at the third position of the isoquinoline ring. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

1. Antimicrobial Activity

IQ3CA has demonstrated significant antibacterial activity against various plant pathogens. Studies have shown that it can inhibit the growth of bacteria such as Xanthomonas campestris and Pseudomonas syringae, which are known to affect crops adversely. The minimum inhibitory concentration (MIC) values for these bacteria range from 50 to 100 µg/mL, indicating moderate effectiveness in vitro .

2. Antitumor Properties

Research indicates that derivatives of IQ3CA exhibit promising antitumor activities. For instance, compounds synthesized from IQ3CA have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds were reported to be as low as 10 µM, suggesting a strong potential for further development as anticancer agents .

3. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of IQ3CA derivatives. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, providing a basis for their potential use in treating inflammatory diseases .

The biological activity of IQ3CA is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : IQ3CA has been found to inhibit key enzymes involved in inflammation and tumor growth, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Receptor Interaction : It can bind to specific receptors, modulating signaling pathways that regulate cell proliferation and apoptosis .

- Oxidative Stress Modulation : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Antitumor Activity Evaluation

In a recent study, researchers synthesized a series of IQ3CA derivatives and evaluated their antitumor activity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 10 µM against MCF-7 cells, demonstrating significant cytotoxicity. The study concluded that modifications on the isoquinoline scaffold could enhance antitumor efficacy while reducing toxicity .

Properties

IUPAC Name |

isoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYMAJLARWXZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282786 | |

| Record name | isoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-80-4 | |

| Record name | 3-Isoquinolinecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Formylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG4ERY67PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Isoquinoline-3-carbaldehyde interact with Nickel(II), and what is the proposed structure of the resulting complex?

A1: this compound acts as a ligand, donating electrons from its nitrogen atom to form a coordinate bond with the Nickel(II) ion []. This interaction, along with halide or acetate ligands, leads to the formation of complexes with proposed cis-octahedral structures []. The researchers suggest that the complex Ni(AcO)2(this compound oxime)2,H2O exhibits intramolecular hydrogen bonding between the OH of the oxime group and an acetate group [].

Q2: What spectroscopic techniques were used to characterize the Nickel(II) complex with this compound oxime, and what information did they provide?

A2: The researchers employed electronic (UV-Vis) and infrared (IR) spectroscopy to characterize the Nickel(II) complexes with this compound oxime []. Electronic spectra provided insights into the electronic configuration and geometry of the complexes, while IR spectra helped identify specific functional groups and their bonding modes within the complexes, such as the presence of the oxime group and the coordination of the acetate group [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.